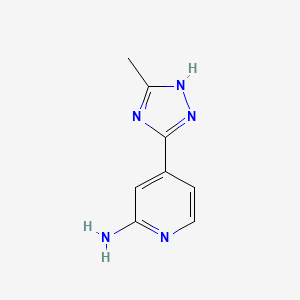

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a pyridine ring substituted with a triazole moiety, making it a valuable molecule in various fields of scientific research due to its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine typically involves multistep reactions. One common method starts with the preparation of 4-chloropyridine-3-sulfonamide, which is then converted to N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates. This intermediate is further reacted with hydrazine hydrate to yield the corresponding 1,2,4-triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. For example, the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be achieved using microwave irradiation, which significantly reduces reaction times and improves efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve solvents like toluene or ethanol and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated potent antimicrobial properties against various pathogens. Studies indicate its effectiveness in inhibiting the growth of bacteria and fungi. For instance, a recent study highlighted its potential as an antifungal agent against Candida species, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .

Anticancer Properties

Research has also focused on the anticancer potential of this triazole derivative. A study published in Biomolecules reported that modifications of triazole compounds can lead to significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 50 µM . This suggests that 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine could serve as a lead compound for developing new anticancer therapies.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor is implicated in various neurological disorders. Agonists of TAAR1 have shown promise in treating conditions such as schizophrenia and depression .

Agriculture

Fungicides

In agricultural applications, this compound has been evaluated for its fungicidal properties. Its structure allows it to interact with fungal enzymes involved in sterol biosynthesis, making it effective against plant pathogens like Fusarium and Aspergillus species. Field trials have indicated a reduction in disease severity by up to 60% when applied at recommended dosages .

Plant Growth Regulators

Furthermore, this compound has been explored as a plant growth regulator. Research indicates that it can enhance root development and overall plant vigor when applied in low concentrations. This application is particularly valuable in crop production systems aiming to improve yield under stress conditions .

Material Science

Polymer Additives

In the realm of material science, this compound is being studied as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. For example, blends containing this compound exhibited enhanced tensile strength and elongation at break compared to control samples .

Corrosion Inhibitors

Additionally, this compound has potential applications as a corrosion inhibitor for metals. Studies have demonstrated that it can form protective films on metal surfaces, significantly reducing corrosion rates in aggressive environments such as saline solutions .

Comprehensive Data Table

Mecanismo De Acción

The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit lanosterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis . In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other triazole derivatives such as:

- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine

- 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine

- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .

Uniqueness

What sets 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to biological targets, making it a more potent compound in various applications compared to its analogs .

Actividad Biológica

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine is a triazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with a triazole moiety, which contributes to its unique chemical properties. The molecular formula is C8H9N5 with a molecular weight of 160.18 g/mol. Its synthesis typically involves multistep reactions starting from 4-chloropyridine derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi . This mechanism makes them effective against various fungal pathogens.

A study highlighted the compound's effectiveness against several bacterial strains, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, derivatives of triazole compounds have been shown to possess MIC values as low as 6.3 μM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research findings suggest that it can inhibit the proliferation of cancer cell lines, particularly ovarian cancer cells. The mechanism of action involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells . The half-maximal inhibitory concentration (IC50) values reported for related triazole compounds range from 3.4 µM to over 60 µM, indicating potent anticancer activity .

Study on Antimicrobial Efficacy

In a comparative study, various triazole derivatives were screened for their antimicrobial efficacy. The compound showed promising results against both bacterial and fungal strains, with significant activity observed in vitro against Candida albicans and Escherichia coli. The study concluded that the structural modifications in the triazole ring greatly influence biological activity .

Anticancer Mechanism Investigation

Another research effort focused on the anticancer mechanisms of triazole derivatives, including this compound. It was found that these compounds could arrest the cell cycle at the G1 phase and induce apoptosis through ROS generation. This was particularly noted in studies involving ovarian cancer cell lines where IC50 values were significantly lower than those for normal cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Antifungal Activity (MIC μM) | Antibacterial Activity (MIC μM) | Anticancer Activity (IC50 μM) |

|---|---|---|---|

| This compound | 6.3 | 6.3 | 3.4 |

| 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine | 10 | 8 | 15 |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | 12 | 7 | 25 |

Propiedades

IUPAC Name |

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-5-11-8(13-12-5)6-2-3-10-7(9)4-6/h2-4H,1H3,(H2,9,10)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJNOIAXQYESIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.